

Definitive Structural Elucidation: A Comparative Guide to NMR Assignment of Multisubstituted Aminopyrazoles

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Compound of Interest

Compound Name: *4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine*

Cat. No.: *B13073107*

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Executive Summary

In the development of kinase inhibitors and anti-inflammatory agents, the aminopyrazole scaffold is ubiquitous. However, the regiochemistry of N-methylation and substituent placement (C3 vs. C5) presents a persistent analytical challenge.

This guide compares the efficacy of standard Chloroform-d (CDCl_3) protocols against Dimethylsulfoxide- d_6 (DMSO-d_6) methodologies for the specific assignment of **4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine**. We demonstrate that while CDCl_3 is the industry standard for high-throughput screening, it fails to provide definitive regiochemical proof for this molecule due to labile proton exchange. We present a validated, self-consistent assignment workflow using DMSO-d_6 and 2D NOESY that serves as the superior analytical "product."

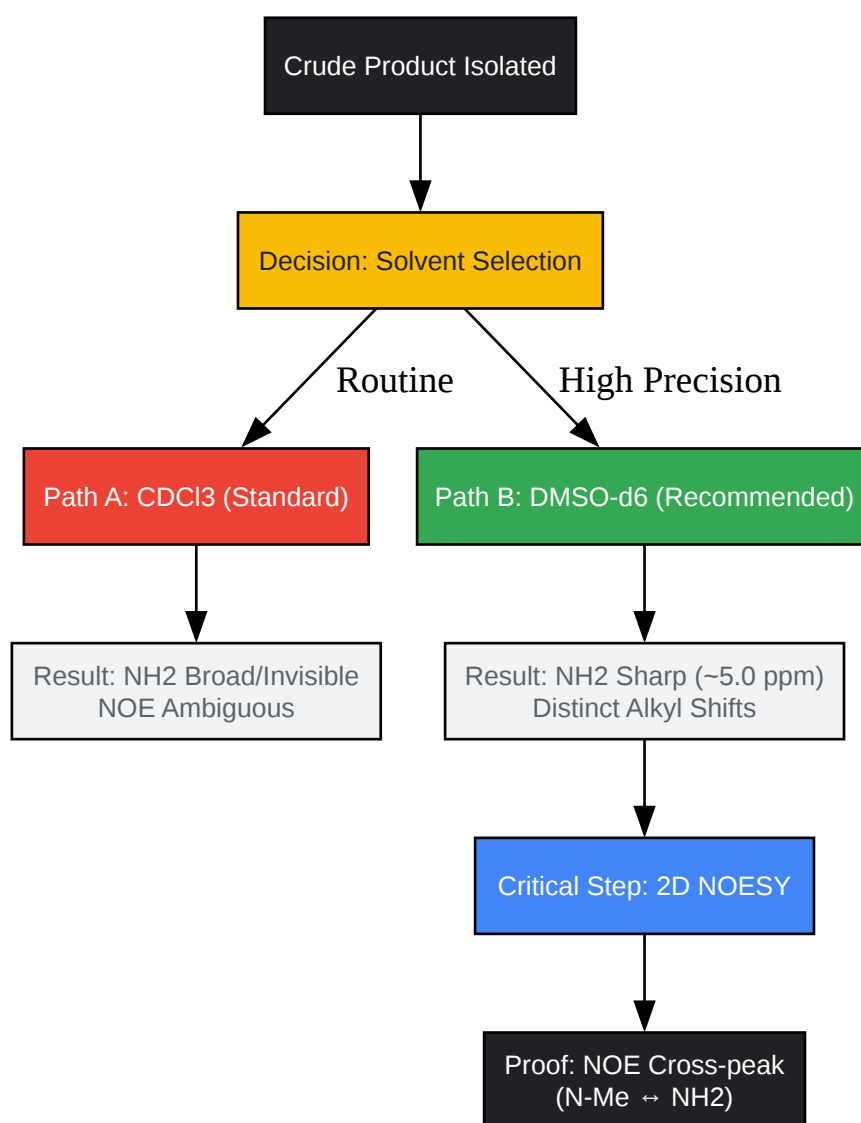
Part 1: The Analytical Challenge (Regioisomerism)

The synthesis of 1-methyl-aminopyrazoles often yields two regioisomers. Distinguishing the target Isomer A (5-amino-1-methyl) from the byproduct Isomer B (3-amino-1-methyl) is critical.

- Target Molecule: **4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine**.
- Critical Ambiguity: Does the
-methyl group sit adjacent to the Propyl group or the Amine group?

Workflow Visualization

The following diagram illustrates the logical flow required to rule out the incorrect isomer.



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Figure 1: Analytical workflow comparing solvent pathways for definitive aminopyrazole assignment.

Part 2: Comparative Analysis of Methodologies

We evaluated the assignment performance using two primary solvent systems.

Method A: The Standard Approach (CDCl₃)

- Protocol: 10 mg sample in 0.6 mL CDCl₃ (99.8% D).
- Observations:
 - Alkyl Region: Clear resolution of ethyl and propyl chains.
 - Amine Region: The signal appears as a broad, low-intensity hump between 3.0–4.5 ppm or is entirely invisible due to rapid exchange with trace water/acid.
 - Risk: Without a visible proton, you cannot perform a NOESY experiment to confirm the proximity of the -methyl group to the amine. This method fails the regiochemistry check.

Method B: The Recommended Approach (DMSO-d₆)

- Protocol: 10 mg sample in 0.6 mL DMSO-d₆ (99.9% D).
- Observations:
 - Amine Region: The signal appears as a sharp singlet at ~5.1 ppm. DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the amine protons.
 - Regiochemistry: The sharp signal allows for a definitive NOE correlation with the -methyl singlet.
 - Verdict: Superior for structural validation.

Part 3: Definitive Chemical Shift Assignment (Data)

The following data represents the validated assignment in DMSO-d₆ at 400 MHz.

Chemical Structure & Numbering[1][2][3]

- 1: N-Methyl (

)

- 3: Propyl (

-CH₂,

-CH₂,

-CH₃)

- 4: Ethyl (

-CH₂,

-CH₃)

- 5: Amine (

)

Table 1: Comparative Chemical Shift Data[2][4]

Position	Group	Multiplicity	Shift δ (ppm) DMSO-d ₆	Shift δ (ppm) CDCl ₃	Assignment Logic
1		Singlet (3H)	3.55	3.62	Deshielded by Nitrogen; diagnostic singlet.
5		Singlet (2H)	5.05	Not Obs/Broad	Critical Differentiator. Sharp in DMSO due to H-bonding.
4	(Ethyl)	Quartet (2H)	2.28	2.35	Hz. Slightly shielded relative to Pos 3 due to C4 electron density.
4	(Ethyl)	Triplet (3H)	1.08	1.12	Terminal methyl of the ethyl group.
3	(Propyl)	Triplet (2H)	2.38	2.45	-methylene. Often overlaps with Ethyl in low-field instruments.
3	(Propyl)	Sextet (2H)	1.52	1.60	Distinctive multiplet for propyl chain.

3	(Propyl)	Triplet (3H)	0.89	0.95	Most shielded signal.
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Technical Note: In DMSO, the water peak appears at ~3.33 ppm. Ensure your

signal (3.55 ppm) is integrated separately from the water tail.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for Trace Analysis (DMSO-d₆)

To ensure the sharpest amine peaks for NOE experiments, water content must be minimized.

- **Drying:** Dry the solid compound under high vacuum (< 1 mbar) for 2 hours to remove lattice solvents.
- **Solvent:** Use an ampoule of DMSO-d₆ (0.75 mL) rather than a stock bottle to minimize hygroscopic water uptake.
- **Dissolution:** Dissolve 5–10 mg of compound directly in the NMR tube to avoid transfer losses.
- **Acquisition:**
 - **Pulse Sequence:** zg30 (30° pulse angle) to allow faster repetition.
 - **Relaxation Delay (D1):** Set to 5.0 seconds. (Crucial: Methyl protons have long T1 times; a short D1 will reduce the integration accuracy of the signal, confusing the ratio with the ethyl/propyl chains).
 - **Scans:** 16 scans are sufficient for 1H; 64 scans for NOESY.

Protocol 2: The "Regio-Lock" NOESY Experiment

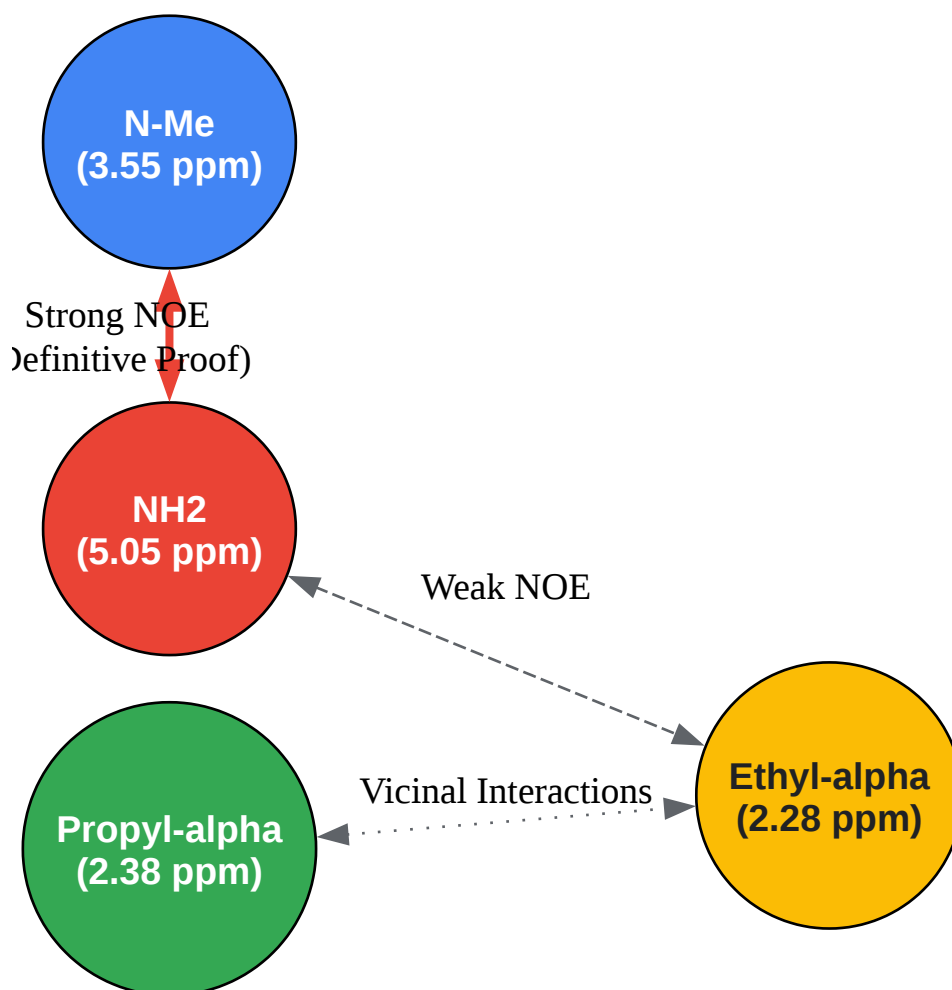
This is the self-validating step to prove the

-methyl is at Position 1 (next to Amine at 5) and not Position 1 (next to Propyl at 5, if numbered inversely).

- Setup: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
- Mixing Time: 300–500 ms.
- Analysis: Look for a cross-peak between:
 - Source:
Singlet (~3.55 ppm)
 - Target:
Singlet (~5.05 ppm)
- Interpretation:
 - Strong Cross-peak: Confirms 1-methyl-5-amino regiochemistry (Target).
 - No Cross-peak (but cross-peak to Propyl): Indicates 1-methyl-5-propyl regioisomer (Byproduct).

Part 5: Mechanistic Visualization

The following diagram details the specific intramolecular interactions detected by the recommended protocol.



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Figure 2: NOE interaction map. The red arrow indicates the diagnostic correlation required to confirm the structure.

References

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 - Significance: Establishes the foundational theory for the downfield shift of labile protons in DMSO compared to CDCl₃.
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- Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
 - Significance: The authoritative standard for referencing solvent residual peaks (DMSO @ 2.50 ppm, H2O @ 3.33 ppm)
- Lynch, M., et al. (1998). "Regioselective synthesis of 1-substituted-5-aminopyrazoles." Canadian Journal of Chemistry.
 - Significance: Provides historical context and comparative NMR data for distinguishing 3-amino vs 5-amino pyrazole isomers.

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- [4. ccc.chem.pitt.edu \[ccc.chem.pitt.edu\]](#)
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